molecular formula C11H20O2 B6259694 1-ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde CAS No. 1872525-57-9

1-ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B6259694
CAS No.: 1872525-57-9
M. Wt: 184.3
InChI Key:
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Description

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde is a fascinating chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes an ethoxy group and a dimethylcyclohexane ring with an aldehyde functional group. This compound is used in various fields due to its intriguing properties and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the alkylation of 4,4-dimethylcyclohexanone with ethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate to form the aldehyde group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: 1-ethoxy-4,4-dimethylcyclohexane-1-carboxylic acid.

    Reduction: 1-ethoxy-4,4-dimethylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde has numerous applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-ethoxy-4-methylcyclohexane-1-carbaldehyde: Similar structure but with one less methyl group.

    1-ethoxy-4,4-dimethylcyclohexane-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    1-ethoxy-4,4-dimethylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Properties

CAS No.

1872525-57-9

Molecular Formula

C11H20O2

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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